
Z-L-alanyl-L-glutamine
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Overview
Description
Z-L-alanyl-L-glutamine is a dipeptide consisting of the amino acids alanine and glutamine. It is widely used in dietary supplementation, parenteral nutrition, and cell culture due to its stability and solubility . This compound is particularly valuable because it can withstand sterilization procedures and has a high solubility compared to glutamine alone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-L-alanyl-L-glutamine can be synthesized through various methods, including chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis . One common method involves the use of L-alanine methyl ester hydrochloride and L-glutamine as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .
Industrial Production Methods
Industrial production of this compound often employs metabolically engineered strains of Escherichia coli. These strains are modified to over-express specific enzymes and inactivate certain peptidases to enhance the yield of the compound . Immobilized cells are also used to improve stability and efficiency in continuous production processes .
Chemical Reactions Analysis
Types of Reactions
Z-L-alanyl-L-glutamine primarily undergoes hydrolysis, where it is broken down into its constituent amino acids, alanine and glutamine . This reaction is particularly important in cell culture, where the compound is used as a stable source of glutamine .
Common Reagents and Conditions
The hydrolysis of this compound typically occurs in aqueous solutions and can be catalyzed by various enzymes. The reaction conditions are generally mild, with neutral pH and moderate temperatures .
Major Products
The major products of the hydrolysis reaction are L-alanine and L-glutamine . These amino acids are essential nutrients for cells and play crucial roles in various metabolic processes .
Scientific Research Applications
There appears to be a misunderstanding in the query. The compound "Z-L-alanyl-L-glutamine" was requested, but the search results discuss "L-alanyl-L-glutamine." These are different compounds. "L-alanyl-L-glutamine" is a dipeptide composed of alanine and glutamine .
Given this, the following information pertains to L-alanyl-L-glutamine, which is used in dietary supplementation, parenteral nutrition, and cell culture .
Scientific Research Applications
L-alanyl-L-glutamine is used in cell culture as a more stable alternative to L-glutamine . In cell culture, L-alanyl-L-glutamine breaks down into L-glutamine, which is an essential nutrient for cells . L-glutamine or L-alanyl-L-glutamine can prevent oxidant or endotoxin-induced death of neonatal enterocytes .
Dietary Supplement
As a dietary supplement, alanyl-glutamine may protect the gastrointestinal tract by reducing bacterial translocation, which could lower the risk of infections and related issues like diarrhea, dehydration, malabsorption, and electrolyte imbalance . Studies suggest that glutamine and alanine/glutamine can effectively provide antioxidant defense during severe illness . L-glutamine may also modulate the immune response to exercise and potentially improve athletic performance, but more research is needed .
One study showed that alanine and glutamine concentrations in the blood significantly increase in response to oral alanylglutamine supplementation, and the resulting L-glutamine is used to synthesize L-citrulline and L-arginine .
Another study found that L-alanyl-L-glutamine supplementation increased time to exhaustion during mild hydration stress, possibly by enhancing fluid and electrolyte uptake .
Parenteral Nutrition
L-alanyl-L-glutamine is highly soluble, making it valuable in parenteral nutrition . At room temperature and 1 atmosphere of pressure, it has a solubility of about 586 g/L, which is much greater than glutamine's solubility (35 g/L) . Also, alanyl-glutamine can withstand sterilization procedures, unlike glutamine .
Cardiovascular Health
L-glutamine plays a role in cardiovascular physiology and pathology . It serves as a substrate for synthesizing DNA, ATP, proteins, and lipids, which drives critical processes in vascular cells like proliferation, migration, apoptosis, senescence, and extracellular matrix deposition . L-glutamine also has antioxidant and anti-inflammatory effects in the circulation by inducing the expression of heme oxygenase-1, heat shock proteins, and glutathione . It promotes cardiovascular health by serving as an L-arginine precursor to optimize nitric oxide synthesis and mitigates risk factors for cardiovascular disease, such as hypertension, hyperlipidemia, glucose intolerance, obesity, and diabetes .
Effects on Diabetes
Supplementation with L-glutamine can improve transaminases and fructosamine in diabetic animals, while L-glutamine improves the lipid profile . L-glutamine supplementation increased the activities of β-galactosidase and maltase in the diabetic group .
Data Table
The following data is from a study on the effects of L-Glutamine and Glutamine Dipeptide (GDP) on diabetic rats :
Parameter | Control + Saline | Diabetic + Saline | Control + L-Glutamine | Diabetic + L-Glutamine | Control + GDP | Diabetic + GDP |
---|---|---|---|---|---|---|
Fructosamine | High | High | Reduction | Reduction | ||
Liver Enzymes (AST and ALT) | Normal | High | No effect | Decreased | No effect | High |
Triacylglycerol | Normal | Increased | Slight Increase | Avoided Increase | Slight Increase | |
Total Cholesterol | Normal | Maintained | Increased | Maintained | ||
HDL Cholesterol | Normal | Decreased | Maintained | Maintained | ||
Urea | Increased | No effect | No effect | No effect |
Mechanism of Action
Z-L-alanyl-L-glutamine exerts its effects primarily through its breakdown into L-glutamine and L-alanine. L-glutamine plays a significant role in cellular metabolism, immune regulation, and maintaining intestinal function . It is involved in various biochemical pathways, including protein synthesis, cell proliferation, and nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
L-glutamine: A free amino acid that is less stable and has lower solubility compared to Z-L-alanyl-L-glutamine.
Glycyl-L-glutamine: Another dipeptide that is used in clinical practice but has different stability and solubility properties.
Uniqueness
This compound is unique due to its high solubility, stability under sterilization conditions, and ability to provide a steady supply of glutamine in cell culture . These properties make it superior to free L-glutamine and other dipeptides in various applications .
Biological Activity
Z-L-alanyl-L-glutamine, often referred to as alanyl-glutamine, is a dipeptide composed of the amino acids alanine and glutamine. This compound has garnered attention in various fields of research due to its significant biological activities, particularly in metabolic health, immune function, and muscle recovery. This article explores the biological activity of this compound, presenting findings from diverse studies, case reports, and relevant data tables.
1. Metabolic Effects
This compound plays a crucial role in metabolic processes. It is recognized for its ability to enhance nitrogen balance and support muscle recovery, particularly in catabolic states such as after surgery or during critical illness.
1.1 Nitrogen Balance and Muscle Recovery
A study conducted on critically ill patients receiving parenteral nutrition demonstrated that supplementation with this compound significantly improved nitrogen balance compared to standard nutrition. The treatment group exhibited a notable increase in plasma glutamine levels, which correlated with improved clinical outcomes, including reduced hospital stay and lower mortality rates at six months post-treatment (p < 0.05) .
Table 1: Nitrogen Balance in ICU Patients
Group | Nitrogen Balance (mg/kg/day) | Plasma Glutamine (µmol/L) |
---|---|---|
Standard Nutrition | -16 ± 58 | < LLOQ |
Alanyl-Glutamine Supplemented | 18 ± 45 | 545 - 1324 |
2. Antioxidant Properties
This compound has been shown to bolster the antioxidant defense system. It aids in the modulation of oxidative stress by enhancing glutathione synthesis, a key antioxidant in the body.
The compound increases the availability of glutamate, which is a precursor for glutathione synthesis. This mechanism is particularly beneficial in conditions characterized by oxidative stress, such as obesity and diabetes . In animal models, oral supplementation of this compound improved liver oxidative stress markers and lipid metabolism .
3. Immune Function
This compound has been linked to enhanced immune responses, especially in postoperative patients and those undergoing intensive care treatment.
3.1 Clinical Studies
In a randomized controlled trial involving postoperative patients with colorectal carcinoma, this compound supplementation resulted in improved leukocyte function as measured by cysteinyl-leukotrienes levels post-surgery. The treatment group showed normalized levels compared to controls .
Table 2: Immune Response Indicators Post-Surgery
Group | Cys-LT Levels (pg/mL) | Leukocyte Function Improvement |
---|---|---|
Control | Elevated | No improvement |
Alanyl-Glutamine Supplemented | Normalized | Significant improvement |
4. Ergogenic Benefits
This compound also exhibits ergogenic properties that can enhance physical performance.
4.1 Performance Studies
Research indicates that supplementation with this compound can improve exercise performance by increasing time to exhaustion during physical activity under hydration stress conditions . The ergogenic effect is attributed to enhanced fluid and electrolyte uptake.
5. Conclusion
This compound demonstrates significant biological activity across various domains including metabolic health, antioxidant defense, immune function, and physical performance enhancement. Its role as a conditionally essential amino acid makes it particularly valuable in clinical settings such as intensive care units and during recovery from surgery.
Further research is warranted to explore its full potential and mechanisms of action across different populations and conditions. The integration of this compound into nutritional strategies may offer substantial benefits for patient recovery and overall health optimization.
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing Z-L-alanyl-L-glutamine, and how do they differ in efficiency?
- Answer : Two main methods are employed:
- Enzymatic synthesis : Papain catalyzes the reaction between Z-L-Ala-OMe (acyl donor) and L-glutamine (nucleophile) under optimized conditions (35°C, pH 9.5, donor/nucleophile ratio 1:10), achieving a 35.5% yield. Kinetic modeling aligns with Michaelis-Menten parameters (Kmapp=1.71 mol/L, rmaxapp=6.09 mmol/L·min) .
- Chemical synthesis : Condensation of L-glutamine with 2-D chloropropionyl chloride, followed by ammoniation. This method requires rigorous purification to remove byproducts .
- Key considerations : Enzymatic synthesis avoids racemization but requires pH and temperature control; chemical synthesis demands high-purity substrates.
Q. How can researchers verify the purity and stability of this compound in cell culture applications?
- Answer :
- Purity analysis : Use HPLC (≥95% purity) and validate via specific rotation ([α]20D=+9.0° to +11.0°) and endotoxin levels (≤12.0 E.U./g) .
- Stability testing : Monitor decomposition under varying temperatures (e.g., 206.9°C melting point) and pH. The dipeptide form enhances stability compared to free glutamine, as it resists hydrolysis during autoclaving .
Q. What analytical techniques are recommended for characterizing this compound in complex biological matrices?
- Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for quantification.
- Mass spectrometry : LC-MS/MS using transitions specific to the dipeptide (m/z 217.22 for molecular ion) to distinguish it from endogenous glutamine .
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemical integrity (e.g., absence of D-amino acid contamination) .
Advanced Research Questions
Q. How should researchers design clinical trials to evaluate this compound’s impact on critical care outcomes?
- Answer :
- Study parameters :
- Population : Critically ill patients with APACHE II scores >12 requiring parenteral nutrition (PN) for ≥5 days .
- Intervention : Compare isonitrogenous PN with/without 0.3–0.5 g/kg/day dipeptide. Monitor nosocomial infections (e.g., pneumonia, urinary tract infections) and insulin sensitivity .
- Endpoints : 6-month survival, glycemic control (plasma glucose <140 mg/dL), and Sequential Organ Failure Assessment (SOFA) scores .
- Methodological rigor : Double-blind randomization, standardized insulin protocols, and multivariate analysis to control for confounding variables (e.g., sepsis severity) .
Q. How can conflicting data on this compound’s clinical efficacy be resolved?
- Answer : Discrepancies arise from:
- Dosage variations : Studies using 0.3 g/kg/day reported improved 6-month survival (66.7% vs. 40% controls), while lower doses showed marginal effects .
- Patient heterogeneity : Subgroup analyses (e.g., sepsis vs. trauma) reveal differential responses. Stratify cohorts by baseline glutamine levels and APACHE II scores .
- Trial duration : Benefits are pronounced in trials ≥9 days, aligning with glutamine’s role in cumulative metabolic support .
Q. What metabolic engineering strategies enhance microbial production of this compound?
- Answer :
- Enzyme engineering : Overexpress L-amino acid α-ligase (Lal) in E. coli to catalyze ATP-dependent dipeptide synthesis. Co-express L-alanine dehydrogenase (Ald) to boost substrate availability .
- Pathway optimization : Deregulate glutamine biosynthesis (e.g., delete glnE and glnB) and disrupt dipeptide degradation genes (dpp, pepA-D/N) to increase extracellular yield (>100 mM in fed-batch cultures) .
- Growth phase control : Use stationary-phase promoters (e.g., uspA, rpoH) to express Lal, mitigating growth inhibition .
Q. How does this compound influence redox balance in cancer cells under glutamine-deprived conditions?
- Answer :
- Mechanism : The dipeptide serves as an anaplerotic substrate, replenishing TCA cycle intermediates (e.g., α-ketoglutarate) and maintaining NADPH/GSH ratios, which are critical for mitigating oxidative stress .
- Experimental validation : Use siRNA knockdown of glutaminase (GLS1) in cancer cell lines and measure ROS levels via fluorescent probes (e.g., DCFH-DA) .
Q. Methodological Notes
- Contradictory evidence : Clinical studies highlight the importance of dosage and trial duration; always cross-reference with glutamine plasma levels.
- Data interpretation : Distinguish between direct dipeptide effects and secondary metabolic outcomes (e.g., insulin sensitivity vs. glutamine bioavailability) using isotopically labeled tracers (e.g., 15N-glutamine) .
Properties
Molecular Formula |
C16H21N3O6 |
---|---|
Molecular Weight |
351.35 g/mol |
IUPAC Name |
5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23) |
InChI Key |
HJZNKZNHXJQTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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